

"CAS 15971-95-6 properties"

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Compound of Interest

Compound Name:	4-Cyclohexyl-4-oxobutyric acid
CAS No.:	15971-95-6
Cat. No.:	B092392

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An In-depth Technical Guide to 4-Cyclohexyl-4-oxobutanoic Acid (CAS 15971-95-6)

Introduction

4-Cyclohexyl-4-oxobutanoic acid, identified by CAS number 15971-95-6, is a gamma-keto acid of significant interest to researchers and professionals in drug development and organic synthesis. Gamma-keto acids are a class of organic compounds characterized by a ketone functional group at the gamma position relative to a carboxylic acid. This bifunctional nature makes them versatile building blocks for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals. This guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and potential applications of 4-Cyclohexyl-4-oxobutanoic acid, designed to empower researchers in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The known properties of 4-Cyclohexyl-4-oxobutanoic acid are summarized below.

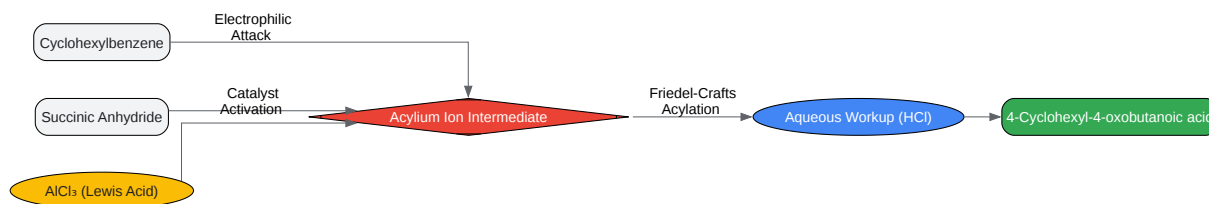
Property	Value	Source
CAS Number	15971-95-6	[1]
Molecular Formula	C ₁₀ H ₁₆ O ₃	[2]
Molecular Weight	184.24 g/mol	[2]
Physical State	Solid	[2]
Appearance	Yellow to colorless solid	[2]
Melting Point	75-77 °C	[2]
Storage	Sealed in a dry environment at room temperature (20-22 °C)	[2]

Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid

While a specific, peer-reviewed synthesis for 4-Cyclohexyl-4-oxobutanoic acid is not extensively documented, a highly plausible and established method for the synthesis of analogous γ -keto acids is the Friedel-Crafts acylation of an appropriate aromatic substrate with succinic anhydride.[3][4] In this case, the starting material would likely be cyclohexylbenzene.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The reaction proceeds via the generation of an acylium ion from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile then attacks the aromatic ring of cyclohexylbenzene, followed by rearomatization and hydrolysis to yield the desired product.



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Caption: Proposed synthesis of 4-Cyclohexyl-4-oxobutanoic acid via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example based on general procedures for Friedel-Crafts acylation.[3]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.5 equivalents) and a dry, inert solvent such as dichloromethane or nitrobenzene.
- **Reagent Addition:** Dissolve cyclohexylbenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in the same inert solvent and add this mixture dropwise to the stirred suspension of aluminum chloride at 0-5 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

- Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times. Combine the organic extracts.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Cyclohexyl-4-oxobutanoic acid.

Analytical Characterization

The structural confirmation of 4-Cyclohexyl-4-oxobutanoic acid would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and butanoic acid moieties.
 - A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.
 - Multiplets in the range of 1.2-2.0 ppm for the methylene protons of the cyclohexyl group.
 - A multiplet for the methine proton of the cyclohexyl group attached to the carbonyl, likely deshielded to around 2.5-3.0 ppm.
 - Two triplets in the region of 2.5-3.5 ppm for the two methylene groups of the butanoic acid chain.
- ^{13}C NMR: The carbon NMR spectrum will provide key information about the carbon framework.
 - A signal for the carboxylic acid carbon around 175-185 ppm.
 - A signal for the ketone carbonyl carbon around 200-210 ppm.
 - Signals for the cyclohexyl carbons in the aliphatic region (25-50 ppm).
 - Signals for the methylene carbons of the butanoic acid chain between 28-38 ppm.

Expected ¹ H NMR Chemical Shifts	Expected ¹³ C NMR Chemical Shifts
~12.0 ppm (s, 1H, -COOH)	~205 ppm (C=O, ketone)
~2.5-3.5 ppm (m, 4H, -CH ₂ CH ₂ -)	~178 ppm (C=O, acid)
~2.5-3.0 ppm (m, 1H, -CH-)	~25-50 ppm (cyclohexyl carbons)
~1.2-2.0 ppm (m, 10H, cyclohexyl -CH ₂ -)	~28-38 ppm (-CH ₂ - carbons)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ketone and carboxylic acid functional groups.[5]

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
O-H (Carboxylic Acid)	2500-3300	Very broad
C=O (Carboxylic Acid)	1700-1725	Strong, sharp
C=O (Ketone)	1680-1715	Strong, sharp
C-H (sp ³)	2850-3000	Medium to strong
C-O	1210-1320	Medium

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak (M⁺): Expected at m/z = 184.
- Key Fragmentation Patterns:
 - Loss of H₂O (m/z = 166) from the carboxylic acid.
 - Loss of COOH (m/z = 139).

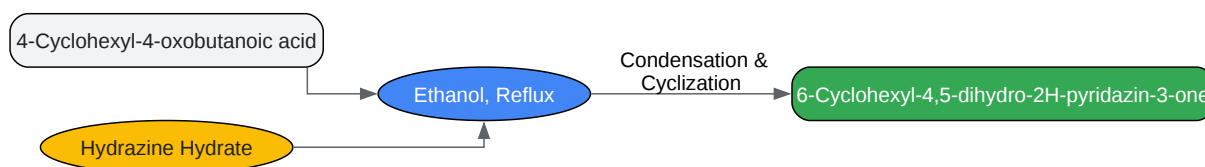
- Alpha-cleavage at the ketone, leading to fragments corresponding to the cyclohexylcarbonyl cation and the butanoic acid radical, or vice versa.

Potential Applications in Organic Synthesis

The dual functionality of 4-Cyclohexyl-4-oxobutanoic acid makes it a valuable intermediate for synthesizing more complex molecules, particularly five- and six-membered heterocycles.[3]

Synthesis of Pyridazinone Derivatives

A significant application of γ -keto acids is in the synthesis of pyridazinone derivatives, which are known to possess a range of biological activities.[3] This transformation is typically achieved through condensation with hydrazine or its derivatives.



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Caption: Synthesis of a pyridazinone derivative from 4-Cyclohexyl-4-oxobutanoic acid.

Step-by-Step Experimental Protocol (Representative)

This protocol is based on a general procedure for the synthesis of pyridazinones from γ -keto acids.[3]

- **Reaction Setup:** Dissolve 4-Cyclohexyl-4-oxobutanoic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Reagent Addition:** Add hydrazine hydrate (1.2 equivalents) to the solution.
- **Reaction Progression:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

- **Workup:** After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
- **Isolation:** Pour the concentrated mixture into ice-cold water to precipitate the crude product.
- **Purification:** Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Safety and Handling

Based on available safety data sheets, standard laboratory safety precautions should be observed when handling 4-Cyclohexyl-4-oxobutanoic acid.^[1]

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.
- **Handling:** Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.
- **Storage:** Keep the container tightly closed and store in a dry, well-ventilated place.

References

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